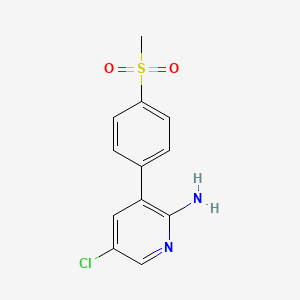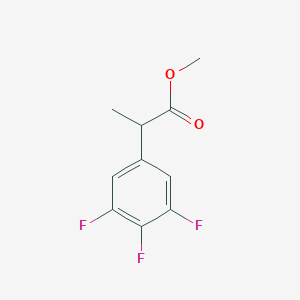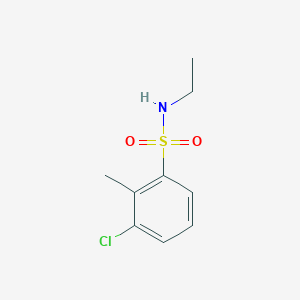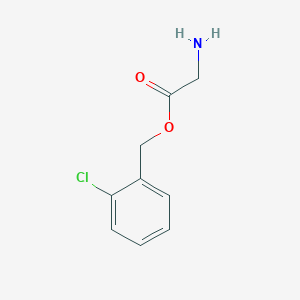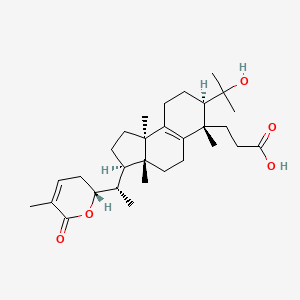
Kadcoccilactone R
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kadcoccilactone R is a triterpenoid compound isolated from the stems of Kadsura coccinea, a plant belonging to the Schisandraceae family . Triterpenoids are a class of chemical compounds composed of three terpene units with a molecular formula of C30H48. This compound has been studied for its various biological activities, including anti-tumor, anti-HIV, and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Kadcoccilactone R involves the extraction of triterpenoids from the stems of Kadsura coccinea. The process typically includes the following steps:
Extraction: The stems are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents such as methanol or ethanol.
Isolation: The extract is concentrated and subjected to chromatographic techniques, such as column chromatography, to isolate this compound.
Purification: The isolated compound is further purified using techniques like recrystallization or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures higher yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Kadcoccilactone R undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.
Industry: Used in the development of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of Kadcoccilactone R involves its interaction with various molecular targets and pathways:
Anti-tumor Activity: This compound induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Anti-HIV Activity: Inhibits the replication of HIV by interfering with viral enzymes and proteins.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in cells.
Comparaison Avec Des Composés Similaires
Kadcoccilactone R is compared with other triterpenoids isolated from the Schisandraceae family, such as:
Kadcoccilactone L: Similar structure but different biological activities.
Kadsuracoccinic Acid A: Another triterpenoid with distinct anti-tumor properties.
Seco-coccinic Acids: A group of triterpenoids with varying biological activities.
This compound stands out due to its unique combination of anti-tumor, anti-HIV, and antioxidant properties, making it a promising compound for further research and development .
Propriétés
Formule moléculaire |
C30H46O5 |
|---|---|
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
3-[(3R,3aR,6S,7R,9bR)-7-(2-hydroxypropan-2-yl)-3a,6,9b-trimethyl-3-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C30H46O5/c1-18-8-10-23(35-26(18)33)19(2)20-12-16-30(7)22-9-11-24(27(3,4)34)28(5,15-14-25(31)32)21(22)13-17-29(20,30)6/h8,19-20,23-24,34H,9-17H2,1-7H3,(H,31,32)/t19-,20+,23+,24-,28+,29+,30-/m0/s1 |
Clé InChI |
LMDWUSSCAMEIBX-QSXIDIMJSA-N |
SMILES isomérique |
CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3CC[C@H]([C@]4(C)CCC(=O)O)C(C)(C)O)C)C |
SMILES canonique |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CCC(C4(C)CCC(=O)O)C(C)(C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)



![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)

